

An In-depth Technical Guide to the Amphoteric Nature of Antimony Hydroxide

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Compound of Interest

Compound Name: *Antimony hydroxide*

Cat. No.: *B1258205*

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Introduction

Antimony, a metalloid element, and its compounds have garnered significant interest in various scientific and industrial fields, including materials science, catalysis, and medicine. Among its various compounds, **antimony hydroxide**, primarily antimony(III) hydroxide ($\text{Sb}(\text{OH})_3$), exhibits notable amphoteric properties, enabling it to react with both acids and bases. This dual reactivity is pivotal in the synthesis of various antimony-containing molecules and materials, and it governs the environmental fate and bioavailability of antimony. This technical guide provides a comprehensive overview of the core principles underlying the amphoteric nature of **antimony hydroxide**, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Chemical Properties and Speciation

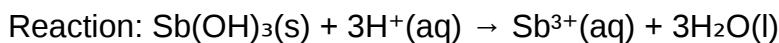
Antimony(III) hydroxide is a white solid that is sparingly soluble in water. Its chemical formula is conventionally written as $\text{Sb}(\text{OH})_3$, and it has a molecular weight of approximately 172.78 g/mol. In aqueous solutions, the speciation of antimony(III) is highly dependent on the pH of the medium. The neutral species, $\text{Sb}(\text{OH})_3$, is the predominant form in the pH range of approximately 2 to 10.^[1]

The amphoteric character of **antimony hydroxide** is demonstrated by its ability to act as a Brønsted-Lowry acid (proton donor) in the presence of a strong base and as a Brønsted-Lowry

base (proton acceptor) in the presence of a strong acid.

Reaction with Acids

In acidic solutions, **antimony hydroxide** acts as a base, reacting with acids to form antimony(III) cations (Sb^{3+}) and water. For instance, with hydrochloric acid (HCl), it forms antimony trichloride (SbCl_3), which exists as complex ions like $[\text{SbCl}_4]^-$ in excess chloride.[2]



Reaction with Bases

In the presence of a strong base, such as sodium hydroxide (NaOH), **antimony hydroxide** behaves as an acid, forming tetrahydroxoantimonate(III) ions ($[\text{Sb}(\text{OH})_4]^-$).[2]



Quantitative Data

The amphoteric behavior of **antimony hydroxide** can be quantitatively described by its hydrolysis constants. These constants represent the equilibrium for the stepwise reaction of the hydrated antimony(III) ion with water.

Equilibrium Reaction	Log K (at 298 K, zero ionic strength)	Reference
$\text{Sb}^{3+} + \text{H}_2\text{O} \rightleftharpoons \text{SbOH}^{2+} + \text{H}^+$	-1.41	[3]
$\text{Sb}^{3+} + 2\text{H}_2\text{O} \rightleftharpoons \text{Sb}(\text{OH})_2^+ + 2\text{H}^+$	-4.24	[3]
$\text{Sb}^{3+} + 3\text{H}_2\text{O} \rightleftharpoons \text{Sb}(\text{OH})_3(\text{aq}) + 3\text{H}^+$	-8.72	[3]
$\text{Sb}(\text{OH})_3(\text{aq}) + \text{H}_2\text{O} \rightleftharpoons [\text{Sb}(\text{OH})_4]^- + \text{H}^+$	-11.82	[3]
$0.5 \text{ Sb}_2\text{O}_3(\text{cubic, s}) + 1.5 \text{ H}_2\text{O} \rightleftharpoons \text{Sb}(\text{OH})_3(\text{aq})$	-11.40	[3]

Experimental Protocols

Synthesis of Antimony(III) Hydroxide

This protocol describes the synthesis of antimony(III) hydroxide via the hydrolysis of antimony(III) chloride.

Materials:

- Antimony(III) chloride (SbCl_3)
- Concentrated hydrochloric acid (HCl)
- Ammonium hydroxide (NH_4OH) solution (e.g., 2 M)
- Deionized water
- Beakers
- Stirring plate and stir bar
- pH meter
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Dissolve a known amount of antimony(III) chloride in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis and formation of antimony oxychloride (SbOCl).
- Slowly add the acidic antimony solution to a larger volume of deionized water while stirring vigorously. A white precipitate of antimony oxychloride may form.
- Slowly add ammonium hydroxide solution dropwise to the suspension while continuously monitoring the pH.

- Continue adding ammonium hydroxide until the pH of the solution reaches approximately 7-8. This will convert the antimony oxychloride to antimony(III) hydroxide.
- Allow the white precipitate of antimony(III) hydroxide to settle.
- Separate the precipitate by vacuum filtration using a Buchner funnel.
- Wash the precipitate several times with deionized water to remove any soluble impurities, such as ammonium chloride.
- Dry the purified antimony(III) hydroxide in a drying oven at a low temperature (e.g., 60-80 °C) to avoid dehydration to antimony(III) oxide.

Demonstration of Amphoteric Nature

4.2.1. Reaction with Acid

Materials:

- Synthesized antimony(III) hydroxide
- Hydrochloric acid (e.g., 3 M)
- Test tubes
- Stirring rod

Procedure:

- Place a small amount of the synthesized antimony(III) hydroxide into a test tube.
- Add a few milliliters of 3 M hydrochloric acid to the test tube.
- Stir the mixture with a glass rod.
- Observe the dissolution of the white precipitate, indicating the formation of soluble antimony(III) ions.

4.2.2. Reaction with Base

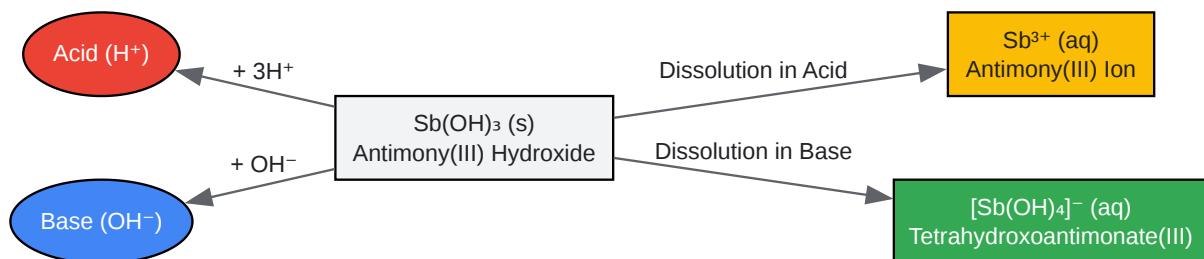
Materials:

- Synthesized antimony(III) hydroxide
- Sodium hydroxide solution (e.g., 6 M)
- Test tubes
- Stirring rod

Procedure:

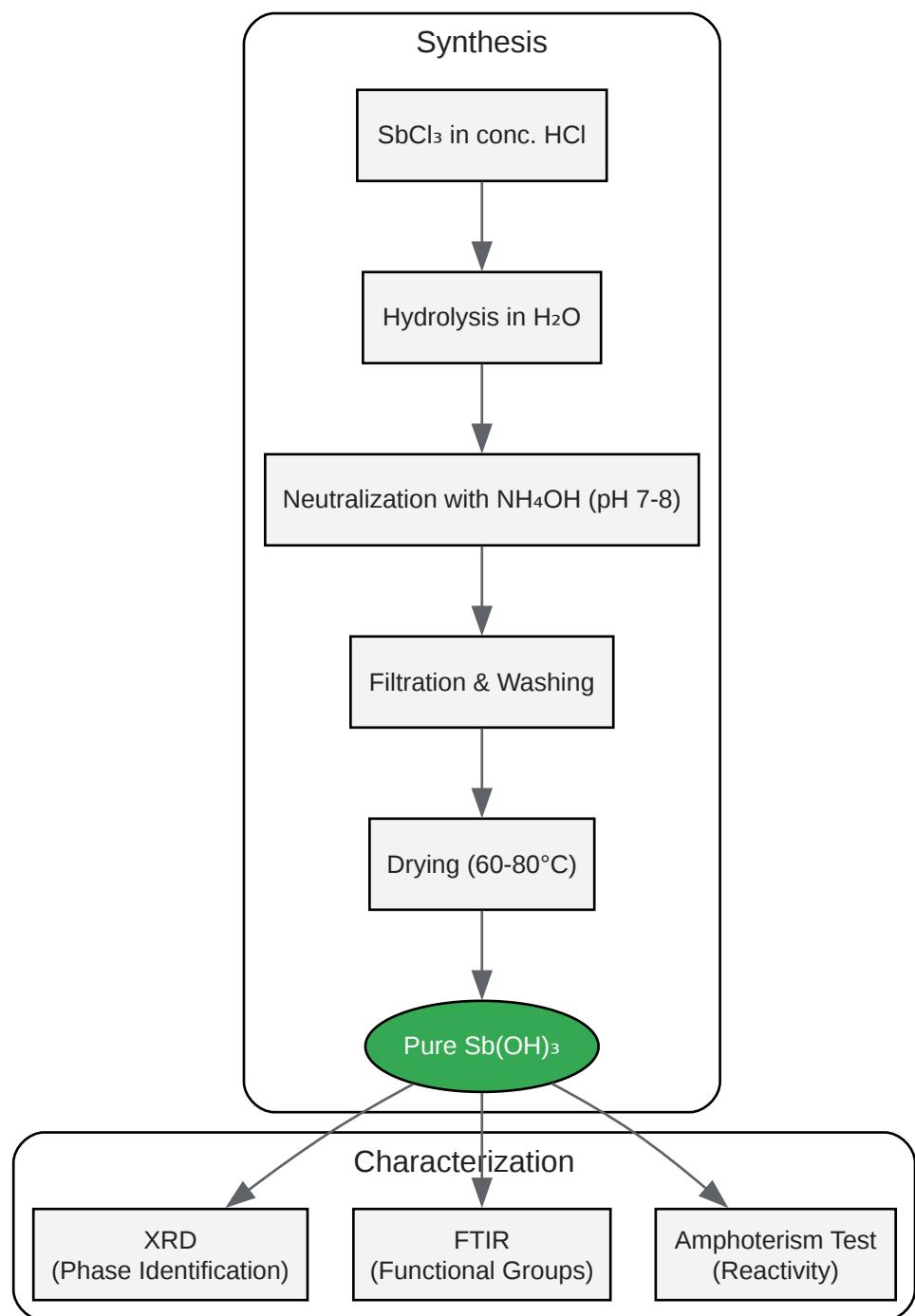
- Place a small amount of the synthesized antimony(III) hydroxide into a test tube.
- Add a few milliliters of 6 M sodium hydroxide solution to the test tube.
- Stir the mixture with a glass rod.
- Observe the dissolution of the white precipitate, indicating the formation of soluble tetrahydroxoantimonate(III) ions.

Visualizations



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Caption: Reaction pathways of **antimony hydroxide** with acid and base.



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Caption: Experimental workflow for synthesis and characterization.

Characterization

The synthesized antimony(III) hydroxide can be characterized using various analytical techniques to confirm its identity and purity.

- X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the synthesized material. Amorphous or poorly crystalline **antimony hydroxide** will show broad peaks, while crystalline phases like antimony(III) oxide (if dehydration occurs) will exhibit sharp, well-defined peaks.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the sample. The spectrum of **antimony hydroxide** is expected to show a broad absorption band in the region of $3000\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibrations of the hydroxyl groups and adsorbed water. Bands in the lower wavenumber region (below 1000 cm^{-1}) can be attributed to Sb-O stretching and Sb-O-H bending vibrations.
- Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For antimony compounds, characteristic Raman bands can be observed for Sb-O and Sb-OH vibrations. For instance, Raman bands in the region of $3563\text{-}3622\text{ cm}^{-1}$ have been attributed to the hydroxyl stretching vibrations of Sb-OH units in some antimony-containing minerals.[4][5]

Conclusion

The amphoteric nature of **antimony hydroxide** is a fundamental aspect of its chemistry, influencing its synthesis, reactivity, and role in various applications. Understanding the pH-dependent behavior and the underlying chemical equilibria is crucial for researchers and professionals working with antimony compounds. The experimental protocols and characterization techniques outlined in this guide provide a practical framework for the synthesis and verification of **antimony hydroxide** and its amphoteric properties in a laboratory setting. Further research into the quantitative aspects of its reactions and the development of novel synthetic routes will continue to expand the utility of this versatile compound.

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